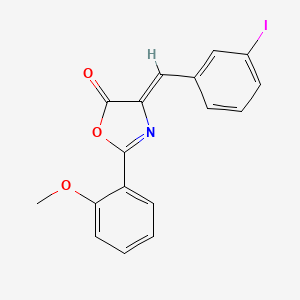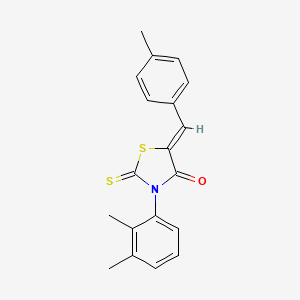![molecular formula C17H24N2O2 B4737793 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine](/img/structure/B4737793.png)
4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine
Descripción general
Descripción
4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine, also known as MPMP, is a synthetic compound that has shown promising results in scientific research. This molecule has been studied for its potential use in the treatment of various diseases and disorders. In
Mecanismo De Acción
The mechanism of action of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has also been shown to bind to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has been shown to have various biochemical and physiological effects in the body. In cancer research, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has been shown to inhibit cell proliferation and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has been shown to have neuroprotective effects and improve cognitive function. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine in lab experiments is its potential therapeutic benefits. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has shown promising results in various disease and disorder models, making it a potential candidate for further research. However, one limitation is its toxicity and potential side effects. More research is needed to determine the safety and efficacy of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine in humans.
Direcciones Futuras
There are several future directions for 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine research. One direction is to further investigate its potential therapeutic benefits in various disease and disorder models. Another direction is to study its safety and efficacy in humans. Additionally, more research is needed to fully understand the mechanism of action of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine and its interactions with other molecules in the body.
Aplicaciones Científicas De Investigación
4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has been studied for its potential use in the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-14-6-8-19(9-7-14)17(20)15-2-4-16(5-3-15)18-10-12-21-13-11-18/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRZIJAQDFIBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[4-(morpholin-4-yl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-fluorophenyl)-4-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4737720.png)

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4737723.png)
![1-(4-fluorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4737735.png)
![1-({1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4737742.png)
![7-[(2-ethylbutanoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4737750.png)

![N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737763.png)

![1,3-dimethyl-8-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4737773.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B4737798.png)
![2-[5-[(2,6-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4737804.png)
![4-methyl-1-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-1H-pyrazole](/img/structure/B4737810.png)